Orcinol glucoside
Overview
Description
Orcinol glucoside is a naturally occurring compound primarily found in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn. It is known for its antidepressant effects and has been the subject of various scientific studies due to its potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of orcinol glucoside involves the identification of highly active orcinol synthase and UDP-dependent glycosyltransferase. These enzymes are crucial in the biosynthesis pathway, which has been studied using transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays .
Industrial Production Methods: Industrial production of this compound has been significantly improved through metabolic engineering and fermentation optimization. For instance, production in Yarrowia lipolytica has achieved yields over 6,400-fold higher than traditional plant extraction methods .
Chemical Reactions Analysis
Types of Reactions: Orcinol glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, which are compounds with significant biological activity.
Scientific Research Applications
Orcinol glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of orcinol glucoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal/ovary axis and activate the BDNF-TrkB-CREB signaling pathway, which is crucial for its antidepressant effects . Additionally, it can inhibit the formation, differentiation, and bone resorption activity of osteoclasts by regulating the Nrf2/Keap1 and mTOR signaling pathways .
Comparison with Similar Compounds
Orcinol glucoside is unique compared to other similar compounds due to its high yield production methods and diverse pharmacological activities. Similar compounds include:
Curculigoside: Another compound found in Curculigo orchioides with similar antidepressant effects.
Salidroside: A compound with similar bioactive properties but found in Rhodiola rosea.
Ginsenoside: Found in ginseng, it shares some pharmacological activities with this compound but differs in its molecular structure and source.
This compound stands out due to its efficient production methods and broad range of applications in various fields .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-UJPOAAIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-33-7 | |
Record name | 21082-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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